
Tert-butyl 4-methoxypiperidine-1-carboxylate
Overview
Description
Tert-butyl 4-methoxypiperidine-1-carboxylate (CAS: N/A) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a methoxy substituent at the 4-position of the piperidine ring. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its stability and versatility in further functionalization. The Boc group facilitates selective deprotection under acidic conditions, enabling controlled modifications of the piperidine scaffold .
Key structural characteristics include:
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 4-methoxypiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can produce various substituted piperidine derivatives .
Scientific Research Applications
Synthesis Overview
The synthesis of tert-butyl 4-methoxypiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with tert-butyl chloroformate and methanol under basic conditions. This method allows for the efficient formation of the desired compound while maintaining high yields.
Medicinal Chemistry
This compound serves as a crucial intermediate in the synthesis of various biologically active compounds. Its ability to form nitrogen-containing heterocycles makes it particularly valuable in drug discovery. Notable applications include:
- Synthesis of SIRT1 Activators : Compounds derived from this compound have been investigated for their potential to activate SIRT1, an important target in the treatment of age-related diseases and neurodegeneration .
- Development of Analgesics : Research has shown that derivatives of this compound can lead to the development of new analgesics, particularly for conditions like neuropathic pain .
Organic Synthesis
The compound is utilized in synthetic organic chemistry for the construction of complex molecules:
- Formation of N-Heterocycles : this compound is used to synthesize saturated N-heterocycles from aldehydes, which are essential motifs in many pharmaceuticals.
- Reagent in Asymmetric Synthesis : It acts as a chiral auxiliary in asymmetric synthesis, allowing for the selective formation of enantiomers in various chemical reactions.
Case Study 1: Synthesis of SIRT1 Activators
In a study published in the European Journal of Medicinal Chemistry, researchers synthesized several SIRT1 activators using this compound as a key intermediate. The study demonstrated that these compounds could significantly enhance SIRT1 activity, leading to potential therapeutic effects against neurodegenerative diseases .
Case Study 2: Development of Novel Analgesics
Another notable application was documented in a patent where derivatives of this compound were explored for their analgesic properties. The research indicated promising results in preclinical models, suggesting that these compounds could be developed into effective treatments for chronic pain conditions .
Mechanism of Action
The mechanism of action of tert-butyl 4-methoxypiperidine-1-carboxylate involves its interaction with specific molecular targets. It can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b)
- Structure : Features a 4-methylpentyl substituent at the 4-position.
- Synthesis : Prepared via Boc protection of 4-(4-methylpentyl)piperidine using di-tert-butyl carbonate in dioxane/water (86% yield) .
- Key Data : 1H NMR shows aliphatic chain signals (δ 1.12–1.36 ppm), distinct from the methoxy group in the target compound .
Tert-butyl 4-(hydroxymethyl)-4-methoxypiperidine-1-carboxylate (37)
- Structure : Contains both hydroxymethyl and methoxy groups at the 4-position.
- Synthesis: Derived from tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate via acid-catalyzed ring opening in methanol .
- Key Data : The hydroxymethyl group introduces polarity, impacting solubility and reactivity compared to the purely hydrophobic 4-methylpentyl or methoxy derivatives .
Tert-butyl 4-amino-4-(aminomethyl)piperidine-1-carboxylate
- Structure: Dual amino substituents at the 4-position.
- Applications: Used in the synthesis of bioactive molecules; the amino groups enable conjugation or further functionalization .
Physicochemical Properties
Notes:
Biological Activity
Tert-butyl 4-methoxypiperidine-1-carboxylate is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The molecular formula for this compound is . The compound features a piperidine ring with a tert-butyl group and a methoxy group, which contribute to its unique properties and biological interactions.
Synthesis Methods
The synthesis typically involves the following steps:
- Preparation of Piperidine Derivative : Starting with commercially available piperidine derivatives.
- Functional Group Introduction : The tert-butyl and methoxy groups are introduced through alkylation and methylation reactions, respectively.
- Purification : The product is purified to achieve high yield and purity.
This compound exhibits its biological activity through various mechanisms:
- Receptor Modulation : It may act as an allosteric modulator or inhibitor of neurotransmitter receptors, influencing pathways related to neuropharmacology.
- Enzyme Interaction : The compound can bind to specific enzymes, modulating their activity, which is crucial for its pharmacological effects.
Anticancer Properties
Recent studies have indicated that piperidine derivatives, including this compound, possess anticancer properties. For instance:
- Cytotoxicity Studies : In vitro tests have shown that this compound induces apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells, demonstrating better efficacy compared to standard treatments like bleomycin .
Neuropharmacological Effects
The compound's interaction with neurotransmitter systems suggests potential applications in treating neurological disorders:
- Cholinesterase Inhibition : Similar piperidine derivatives have been studied for their ability to inhibit cholinesterase, making them candidates for Alzheimer's disease treatment by enhancing cholinergic transmission .
Study on Anticancer Activity
A study explored the anticancer effects of a related piperidine derivative, indicating that compounds with similar structural features can enhance binding interactions with cancer-related targets. This research highlighted the importance of structural modifications in improving biological activity .
Neuroprotective Effects
Research has shown that certain piperidine derivatives exhibit neuroprotective effects through antioxidant mechanisms. These findings suggest that this compound could be further investigated for its potential role in neurodegenerative disease therapies .
Comparative Analysis
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Tert-butyl 4-methoxypiperidine-1-carboxylate, and what key reaction conditions influence yield?
The synthesis typically involves multi-step functionalization of a piperidine scaffold. A common approach includes:
- Step 1: Introduction of the methoxy group via nucleophilic substitution or Mitsunobu reaction under anhydrous conditions (e.g., using NaH in THF or DMF at 0–25°C).
- Step 2: Protection of the piperidine nitrogen with a tert-butyloxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like DMAP or triethylamine.
- Key considerations: Reaction temperature, solvent polarity, and stoichiometric ratios of reagents critically impact regioselectivity and yield. For example, excess Boc₂O (1.2–1.5 equiv.) ensures complete protection, while prolonged reaction times may lead to side reactions like over-alkylation .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- 1H/13C NMR: Confirm the presence of the methoxy group (δ ~3.2–3.5 ppm for OCH₃) and Boc group (tert-butyl protons at δ ~1.4 ppm). Integration ratios validate substitution patterns.
- IR Spectroscopy: Detect carbonyl stretches (C=O of Boc at ~1680–1720 cm⁻¹) and ether linkages (C-O at ~1100–1250 cm⁻¹).
- Mass Spectrometry (MS): High-resolution ESI-MS or EI-MS confirms molecular ion peaks ([M+H]+ or [M+Na]+) and fragmentation patterns.
- Purity assessment: HPLC with UV detection (λ ~210–254 nm) ensures >95% purity, critical for downstream applications .
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile solvents.
- Spill management: Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste. Avoid water to prevent contamination .
- Storage: Keep in airtight containers under nitrogen at 2–8°C to prevent hydrolysis of the Boc group.
- Toxicity note: Limited acute toxicity data available; treat as a potential irritant and avoid inhalation of dust/aerosols .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data observed for this compound derivatives?
- Dose-response studies: Establish EC50/IC50 values across multiple concentrations to differentiate true activity from assay noise.
- Structural analogs: Synthesize derivatives with modifications to the methoxy or Boc groups to isolate structure-activity relationships (SAR).
- Orthogonal assays: Validate findings using complementary techniques (e.g., SPR for binding affinity vs. cellular assays for functional activity).
- Data normalization: Account for batch-to-batch variability in compound purity using HPLC-validated samples .
Q. What experimental strategies optimize the regioselectivity in multi-step syntheses of this compound analogs?
- Protecting group strategy: Use temporary protecting groups (e.g., Fmoc for amines) to direct reactivity during methoxy introduction.
- Catalytic control: Employ transition-metal catalysts (e.g., Pd/C for hydrogenolysis) to achieve selective deprotection.
- Solvent effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the piperidine nitrogen, favoring Boc protection over side reactions.
- In situ monitoring: Use TLC or LC-MS to track reaction progress and terminate before byproduct formation .
Q. What computational methods complement crystallographic data to analyze hydrogen bonding patterns in this compound crystals?
- Density Functional Theory (DFT): Calculate hydrogen bond energies and optimize molecular geometries using software like Gaussian or ORCA.
- Graph set analysis: Apply Etter’s rules to classify hydrogen bond motifs (e.g., rings, chains) using crystallographic coordinates from SHELX-refined structures.
- Molecular dynamics (MD): Simulate crystal packing under varying temperatures to predict stability and polymorphism.
- Software tools: SHELXL for refinement, Mercury for visualization, and CrystalExplorer for topology analysis .
Properties
IUPAC Name |
tert-butyl 4-methoxypiperidine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-9(14-4)6-8-12/h9H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WATASAJREKAPOT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620737 | |
Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188622-27-7 | |
Record name | tert-Butyl 4-methoxypiperidine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50620737 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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